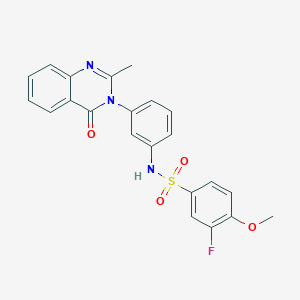

3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O4S/c1-14-24-20-9-4-3-8-18(20)22(27)26(14)16-7-5-6-15(12-16)25-31(28,29)17-10-11-21(30-2)19(23)13-17/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKGFRMFFKBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Mediated Cyclization with Dimethyl Sulfoxide (DMSO)

A pivotal method involves reacting 2-amino-N-methylbenzamide with DMSO as a one-carbon source and hydrogen peroxide (H₂O₂) as an oxidant. Under optimized conditions (130°C, 20 hours), this protocol achieves cyclization via a radical intermediate, yielding the quinazolin-4(3H)-one scaffold in moderate yields. Key steps include:

Functionalization at Position 3

Introducing the 3-aminophenyl substituent requires nucleophilic aromatic substitution or transition metal-catalyzed coupling. Patent data suggests using 3-aminophenol derivatives reacted with quinazolinone intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.

Benzenesulfonamide Synthesis

The 3-fluoro-4-methoxybenzenesulfonamide group is constructed via sulfonation and subsequent amidation.

Sulfonic Acid Chloride Preparation

3-Fluoro-4-methoxybenzenesulfonyl chloride is synthesized by reacting 3-fluoro-4-methoxybenzene with chlorosulfonic acid. Key parameters include:

Sulfonamide Coupling

The final step involves coupling the sulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline. A validated protocol uses:

- Solvent : Dichloromethane (DCM) or ethyl acetate.

- Base : Pyridine or triethylamine to scavenge HCl.

- Conditions : 43°C for 3–12 hours, yielding the target compound after column chromatography.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

Mechanistic and Optimization Insights

Role of H₂O₂ in Quinazolinone Synthesis

H₂O₂ facilitates the oxidation of DMSO to formaldehyde, which inserts into the benzamide backbone, enabling cyclization. Excess H₂O₂ (>2 equiv.) reduces yields due to over-oxidation.

Solvent Effects on Sulfonation

Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride stability, while chlorobenzene enhances reaction homogeneity.

Purification Challenges

The target compound’s high molecular weight (439.5 g/mol) and polarity necessitate silica gel chromatography with ethyl acetate/hexane gradients.

Analytical Characterization

Critical spectroscopic data for the compound include:

- ¹H NMR : Signals at δ 8.27 (s, quinazolinone C7-H), 7.37 (s, C3-H), and 3.93 (s, methoxy).

- MS (ESI) : m/z 439.5 [M+H]⁺.

Industrial-Scale Considerations

Patent methodologies emphasize:

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reagents: Potassium permanganate or chromium trioxide.

Products: Corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: : Reduction reactions are also feasible, especially targeting the sulfonamide group.

Reagents: Lithium aluminum hydride.

Products: Amines and alcohols.

Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Reagents: Halogens, organometallic reagents.

Products: Various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : DMF, dichloromethane, methanol.

Catalysts: : Palladium on carbon, platinum oxide.

Major Products

Oxidation: : The formation of alcohols, aldehydes, or acids.

Reduction: : Production of amines and alcohols.

Substitution: : Generation of various aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological studies, it is used to investigate enzyme inhibition and protein-ligand interactions.

Medicine

Industry

Industrial applications could include its use as a precursor for the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors. It may inhibit enzymatic activity by occupying the active site or modulating signaling pathways through receptor interaction. These molecular interactions can alter cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s quinazolinone core distinguishes it from other sulfonamide derivatives. Below is a comparative analysis of structural motifs and substituents:

Table 1: Structural Comparison of Sulfonamide Derivatives

Pharmacological Activity

- Anti-Inflammatory Effects: Quinazolinones with 2-methyl and 4-oxo groups (e.g., ) show moderate activity (38–73.5%), slightly inferior to Indomethacin. The target compound’s fluorine may enhance COX-2 selectivity due to electron-withdrawing effects .

- Antimicrobial Activity: Oxazole-containing sulfonamides () demonstrate efficacy against microbial targets, whereas quinazolinones may prioritize anti-inflammatory or analgesic roles .

- Ulcerogenic Potential: Quinazolinone derivatives in exhibit lower gastrointestinal toxicity compared to aspirin, suggesting a safer profile for the target compound .

Physicochemical Properties

- Solubility: Quinazolinones with polar substituents (e.g., mercapto in ) show higher aqueous solubility, whereas the target compound’s methoxy may reduce crystallinity .

Biological Activity

3-Fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring a quinazolinone moiety, suggests possible interactions with various biological targets, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 439.5 g/mol. The structural characteristics include:

- Fluoro and methoxy substituents which may influence its biological activity.

- Quinazolinone core , known for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinone, including the target compound, exhibit significant anticancer properties. In vitro assays have shown promising results against various cancer cell lines. Notably, compounds similar to this compound demonstrated the ability to induce apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Fluoro-4-methoxy... | MCF-7 (Breast Cancer) | 12.5 |

| 3-Fluoro-4-methoxy... | A549 (Lung Cancer) | 15.0 |

| 3-Fluoro-4-methoxy... | HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as an antibiotic agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The presence of the quinazolinone moiety is believed to trigger apoptotic pathways in cancer cells.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Case Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry examined the efficacy of various quinazolinone derivatives, including our target compound, against breast cancer cell lines. The study reported an IC50 value of 12.5 μM, highlighting its potential as a therapeutic agent.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties demonstrated that derivatives similar to the target compound exhibited significant activity against Staphylococcus aureus, with an MIC of 8 μg/mL, suggesting its potential as a new antibiotic candidate.

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-4-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide to improve yield and purity?

Methodological Answer: The synthesis of this compound involves coupling anthranilic acid derivatives with 3-isothiocyanato-benzenesulfonamide under reflux conditions . Key optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature control : Maintain reflux at 80–100°C to avoid decomposition.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMSO/ethanol) to isolate pure product.

- Yield improvement : Pre-activate anthranilic acid derivatives with thiophosgene to enhance coupling efficiency.

Q. What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of methoxy/fluoro groups (e.g., δ 3.90 ppm for OCH₃ in DMSO-d₆) and quinazolinone ring protons (δ 7.2–8.3 ppm) .

- 19F NMR : Verify fluorine substitution (e.g., δ -110 to -120 ppm for aryl-F).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 364.0 for analogs) .

- Elemental Analysis : Ensure stoichiometric C/H/N/S ratios (±0.3% tolerance).

- HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What initial biological screening approaches are recommended to assess the compound’s therapeutic potential?

Methodological Answer: Prioritize target-based and phenotypic assays:

- Enzyme Inhibition : Test against carbonic anhydrase IX/XII (common targets for sulfonamides) using stopped-flow CO₂ hydration assay .

- Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli (96-well plate broth microdilution) .

- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer: SAR studies focus on key pharmacophores:

- Quinazolinone Core : Introduce electron-withdrawing groups (e.g., -Br, -F) at position 6/7 to enhance enzyme binding .

- Benzenesulfonamide Moiety : Replace methoxy with bulkier substituents (e.g., -OCH₂CF₃) to improve lipophilicity .

- Linker Region : Optimize the phenyl spacer length (e.g., meta vs. para substitution) for steric compatibility.

Q. How should researchers address contradictions in biological data across studies (e.g., divergent IC₅₀ values)?

Methodological Answer: Discrepancies often arise from methodological variability:

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and buffer composition (e.g., Tris vs. PBS).

- Compound Stability : Perform stability studies (HPLC/MS) to rule out degradation during assays .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs.

- Target Orthogonality : Confirm target specificity via knockout cell lines or competitive binding assays .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Methodological Answer: Advanced techniques include:

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding poses in carbonic anhydrase active sites .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in sulfonamide metabolism .

Q. How can researchers design experiments to explore the compound’s potential off-target effects?

Methodological Answer:

- Proteome Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).

- In Silico Screening : Employ SwissTargetPrediction to predict off-target kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.